molecular formula C12H8N4O2 B2698743 (2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile CAS No. 1024877-29-9

(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile

Cat. No. B2698743
CAS RN: 1024877-29-9
M. Wt: 240.222
InChI Key: ZYSQXVMPLJKAOJ-FSNCIFOCSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the formation of the benzodioxole ring, the introduction of the amino and methylidene groups, and the nitrile functionality. Researchers have explored various synthetic routes, such as Pd-catalyzed C-N cross-coupling reactions and other innovative methods .


Molecular Structure Analysis

The molecular formula of (2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile is C₉H₈N₄O₄S . Its average mass is approximately 268.25 Da . The compound exhibits a double bond configuration between the amino and methylidene groups .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include nucleophilic additions , hydrolysis , and condensation reactions . Researchers have investigated its behavior under various conditions to understand its chemical properties .

Scientific Research Applications

Anticancer Properties

(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile: exhibits potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly due to its structural resemblance to natural compounds with known antitumor properties. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic potential .

Antioxidant Activity

The benzodioxole moiety in this compound contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could lead to applications in health supplements or functional foods .

Anti-inflammatory Effects

Preclinical studies suggest that (2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile may modulate inflammatory pathways. Researchers are exploring its potential as an anti-inflammatory agent, which could have implications for treating inflammatory diseases .

Neuroprotective Properties

The compound’s unique structure makes it interesting for neuroprotection research. It may influence neuronal survival, synaptic plasticity, or neurotransmitter balance. Investigating its effects in neurodegenerative models could provide valuable insights .

Chemical Biology and Medicinal Chemistry

Researchers have synthesized analogs of this compound to explore structure-activity relationships. By modifying specific functional groups, they aim to optimize its biological activity. These efforts contribute to the field of chemical biology and drug discovery .

Synthetic Methodology and Organic Chemistry

The synthesis of (2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile involves interesting reactions and stereochemistry. Organic chemists study its preparation methods, reactivity, and transformations, contributing to the advancement of synthetic methodologies .

Mechanism of Action

The precise mechanism of action for this compound remains an active area of research. It may interact with specific cellular targets, affecting biological processes. Further studies are needed to elucidate its mode of action .

properties

IUPAC Name

(Z)-2-amino-3-(1,3-benzodioxol-5-ylmethylideneamino)but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-4-9(15)10(5-14)16-6-8-1-2-11-12(3-8)18-7-17-11/h1-3,6H,7,15H2/b10-9-,16-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSQXVMPLJKAOJ-MGHZFKQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile

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